
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both guanidino and imidazole functional groups. These functional groups are often found in biologically active molecules and can play significant roles in biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents might include protecting agents like Boc (tert-butoxycarbonyl) for the amine groups, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotection reagents like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of automated synthesizers, large-scale reactors, and advanced purification techniques like HPLC (high-performance liquid chromatography).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the guanidino group, forming urea derivatives.
Reduction: Reduction reactions could target the imidazole ring, potentially leading to ring-opened products.
Substitution: Substitution reactions might occur at the imidazole ring or the guanidino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while substitution could produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid could have a wide range of applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions or protein-ligand binding.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The guanidino and imidazole groups could interact with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: Contains a guanidino group and is involved in the urea cycle.
Histidine: Contains an imidazole ring and is a precursor to histamine.
Agmatine: A decarboxylated form of arginine with biological activity.
Uniqueness
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique in that it combines both guanidino and imidazole functional groups, which could confer unique biochemical properties and interactions.
Propiedades
Fórmula molecular |
C13H22N6O3 |
|---|---|
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
(2S)-2-[6-(diaminomethylideneamino)hexanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H22N6O3/c14-13(15)17-5-3-1-2-4-11(20)19-10(12(21)22)6-9-7-16-8-18-9/h7-8,10H,1-6H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t10-/m0/s1 |
Clave InChI |
WFKIBMAENCEWSY-JTQLQIEISA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCCCN=C(N)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


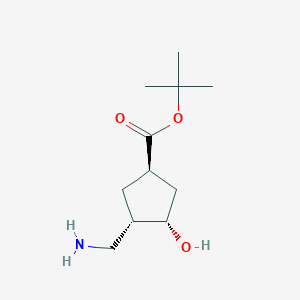
![7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B12937099.png)
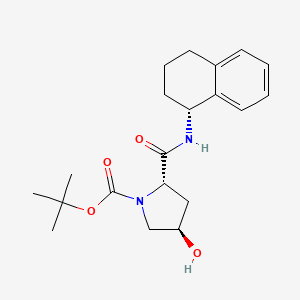

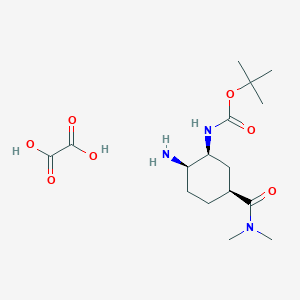
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
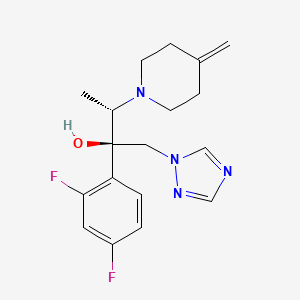

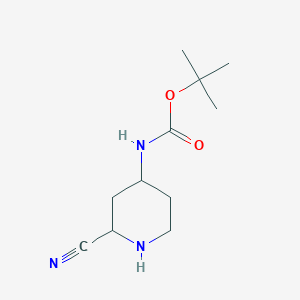

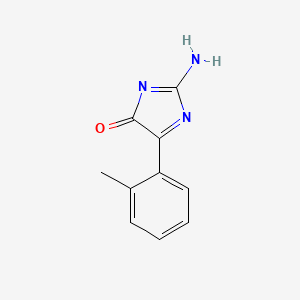

![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
